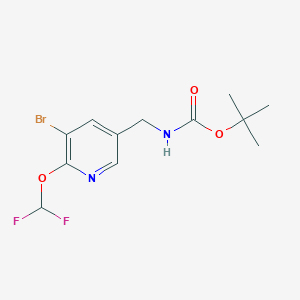
Tert-butyl ((5-bromo-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate
Descripción general
Descripción
Tert-butyl ((5-bromo-6-(difluoromethoxy)pyridin-3-yl)methyl)carbamate is a chemical compound with the CAS Number: 2231674-30-7 . It has a molecular weight of 353.16 and is used in diverse scientific investigations. Its unique properties make it invaluable in the field of medicinal research, drug development, and organic synthesis.
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C12H15BrF2N2O3/c1-12(2,3)20-11(18)17-6-7-4-8(13)9(16-5-7)19-10(14)15/h4-5,10H,6H2,1-3H3,(H,17,18) .Physical and Chemical Properties Analysis
This compound is a solid at ambient temperature . It should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Environmental Impact and Biodegradation
- Synthetic Phenolic Antioxidants: These compounds, including tert-butyl-based antioxidants, are used to prolong product shelf life by retarding oxidative reactions. They have been detected in various environmental matrices, indicating widespread environmental distribution. Toxicity studies suggest potential hepatic toxicity and endocrine-disrupting effects, raising concerns about environmental and health impacts (Liu & Mabury, 2020).
Chemical Decomposition
- Decomposition in Cold Plasma Reactors: Research on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in cold plasma reactors highlights innovative approaches to chemical decomposition. This study suggests alternative methods for converting MTBE into less harmful substances, demonstrating the potential for chemical transformation of similar compounds (Hsieh et al., 2011).
Adsorption and Removal Techniques
- Adsorption Studies: The removal of MTBE, a related compound, from the environment has been extensively studied, with a focus on adsorption techniques. This research informs potential strategies for mitigating the environmental presence of similar chemicals through adsorption methods using various materials (Vakili et al., 2017).
Bioremediation Approaches
- Bioremediation and Natural Attenuation: Studies on the biodegradation of MTBE provide insights into biological processes that can break down such compounds. Despite initial beliefs about its recalcitrance, evidence shows that MTBE can be degraded under certain conditions, suggesting possibilities for the bioremediation of related chemicals (Davis & Erickson, 2004).
Toxicity and Environmental Risk
- Toxicity to Freshwater Organisms: Research on the toxicity of MTBE to various aquatic organisms provides a baseline for understanding the ecological risks associated with the release of similar chemicals into aquatic systems. These studies help in assessing the potential impacts on aquatic life and inform guidelines for environmental protection (Werner et al., 2001).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection (P280), and in case of inadequate ventilation, wear respiratory protection (P304+P340) .
Propiedades
IUPAC Name |
tert-butyl N-[[5-bromo-6-(difluoromethoxy)pyridin-3-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrF2N2O3/c1-12(2,3)20-11(18)17-6-7-4-8(13)9(16-5-7)19-10(14)15/h4-5,10H,6H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXXPAAABQPPSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(N=C1)OC(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrF2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


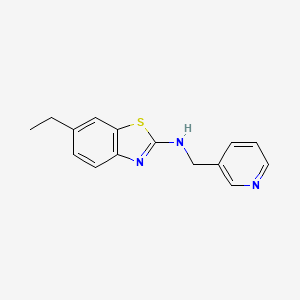
![3-(2-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)propanoic acid](/img/structure/B1415712.png)

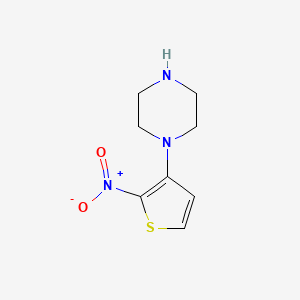
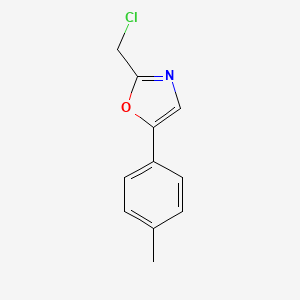
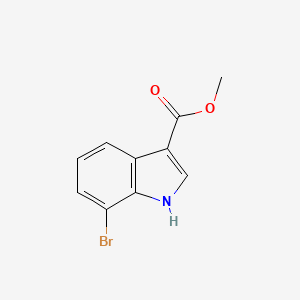

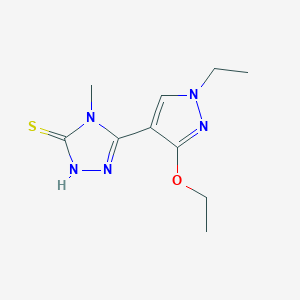
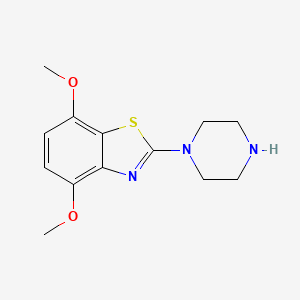
![5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol](/img/structure/B1415725.png)


![2-[2-(2-Chloro-7-methyl-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1415731.png)

